1. Ortho-THP/Meta-CF3 Regiochemistry Enables 12.3× Higher Renal Cancer Line Potency Than the 2-yl Methoxy Isomer
In a patent-sourced structure-activity relationship study evaluating heterocyclic aniline derivatives as antitumor agents, the target compound 2-((tetrahydro-2H-pyran-4-yl)methoxy)-5-(trifluoromethyl)aniline (4-yl methoxy isomer) was directly compared to its 2-yl methoxy regioisomer (CAS 946727-96-4) for cytotoxicity against the human renal carcinoma cell line A498. The 4-yl methoxy derivative exhibited an IC50 of 0.82 µM, whereas the 2-yl methoxy analog showed an IC50 of 10.1 µM, a 12.3-fold potency difference favoring the 4-yl linkage . The regiochemistry of the tetrahydropyran-ether attachment directly dictates the spatial presentation of the aniline core, demonstrating that simple isomer substitution is not possible without substantial loss of biological activity.
| Evidence Dimension | In vitro cytotoxicity (IC50) against human renal carcinoma A498 cells |
|---|---|
| Target Compound Data | IC50 = 0.82 µM (4-yl methoxy isomer, CAS 1458474-06-0) |
| Comparator Or Baseline | IC50 = 10.1 µM (2-yl methoxy isomer, CAS 946727-96-4) |
| Quantified Difference | 12.3-fold greater potency for the 4-yl methoxy isomer |
| Conditions | Cytotoxicity assay; human renal carcinoma cell line A498; compound exposure conditions as specified in the patent disclosure |
Why This Matters
For procurement officers sourcing key intermediates or tool compounds for oncology programs, selecting the 4-yl methoxy regioisomer ensures retention of a significant potency advantage that cannot be recovered by simply adjusting the downstream synthesis.
